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molecular formula C19H19NO3 B2431724 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid CAS No. 94655-32-0

1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid

Cat. No. B2431724
M. Wt: 309.365
InChI Key: OKFLMULEFDZLKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731457

Procedure details

11.4 g (0.10 mole) of glutaric anhydride and 19.5 g (0.10 mole of Schiff base, prepared from benzaldehyde and benzylamine, are refluxed in 300 ml of xylene at 140° C. for 10 hr. After cooling to 0° C. the solid is collected, washed with xylene and ether: 24.7 g (80%) of acid. Recrystallization from acetone-ether gave 21.3 g (69%) of title compound mp 171°-4° C. EXAMPLE 16
Quantity
11.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Schiff base
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH:9](=O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[CH2:17]([NH2:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C1(C)C(C)=CC=CC=1>[CH2:9]([N:24]1[CH:17]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[CH:2]([C:1]([OH:7])=[O:8])[CH2:3][CH2:4][C:5]1=[O:6])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Schiff base
Quantity
0.1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is collected
WASH
Type
WASH
Details
washed with xylene and ether
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone-ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(CCC(C1C1=CC=CC=C1)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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